1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
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Overview
Description
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a piperidin-3-ol moiety attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar triazolo-pyrazine derivatives have been reported to bind with the p300/cbp-associated factor (pcaf), which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It’s suggested that similar compounds may interact with their targets through aromatic nucleophilic substitution . The compound may bind to its target, leading to changes in the target’s function and potentially influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activities, suggesting they may interfere with bacterial growth and replication pathways .
Pharmacokinetics
The compound’s molecular weight (21925) suggests it may have favorable absorption and distribution characteristics .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains .
Action Environment
Similar compounds are typically stored at room temperature, suggesting they may be stable under normal environmental conditions .
Biochemical Analysis
Biochemical Properties
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol has been found to exhibit antibacterial activities . It interacts with various enzymes and proteins, leading to its antibacterial effects
Cellular Effects
The compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and changes are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole or pyrazine rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-{[1,2,4]Triazolo[4,3-a]quinoxaline}: This compound also features a triazole ring fused to a different heterocycle and exhibits similar biological activities.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This derivative has been studied for its antibacterial properties.
Uniqueness
1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazole-pyrazine core with a piperidin-3-ol moiety makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJBBQJAYHCKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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